BenchChemオンラインストアへようこそ!

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Lipophilicity Drug-likeness Permeability

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide is a synthetic small-molecule belonging to the benzothiazole class, characterized by a 4,7-dimethyl substitution pattern on the benzene ring fused to a thiazole core, with a propanamide side chain at the 2-position. Its molecular formula is C₁₂H₁₄N₂OS (MW 234.32 g/mol), with computed physicochemical properties including XLogP3 of 3.1, a topological polar surface area (TPSA) of 70.2 Ų, and a hydrogen bond donor count of 1.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 839695-93-1
Cat. No. B2858946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
CAS839695-93-1
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C
InChIInChI=1S/C12H14N2OS/c1-4-9(15)13-12-14-10-7(2)5-6-8(3)11(10)16-12/h5-6H,4H2,1-3H3,(H,13,14,15)
InChIKeyROQRHVYPUUILCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide (CAS 839695-93-1): Core Physicochemical and Structural Baseline for Procurement Specification


N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide is a synthetic small-molecule belonging to the benzothiazole class, characterized by a 4,7-dimethyl substitution pattern on the benzene ring fused to a thiazole core, with a propanamide side chain at the 2-position [1]. Its molecular formula is C₁₂H₁₄N₂OS (MW 234.32 g/mol), with computed physicochemical properties including XLogP3 of 3.1, a topological polar surface area (TPSA) of 70.2 Ų, and a hydrogen bond donor count of 1 [1]. This compound is cataloged in several screening libraries under identifiers such as STK397731 and AKOS000470587, indicating its role as a drug-like scaffold in early-stage discovery [1].

Why N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide Cannot Be Replaced by Unsubstituted or Mono-Methyl Benzothiazole Propanamide Analogs in Focused Screening


Substitution pattern on the benzothiazole core critically alters lipophilicity, electronic distribution, and consequently target engagement. The presence of two methyl groups at the 4- and 7-positions of the benzene ring distinguishes this compound from the unsubstituted parent N-(1,3-benzothiazol-2-yl)propanamide (CAS 3004-59-9) and from mono-methyl variants such as N-(6-methyl-1,3-benzothiazol-2-yl)propanamide [1]. While direct comparative bioactivity data for the 4,7-dimethyl compound remain scarce in the public domain, class-level SAR evidence demonstrates that even minor alkyl substitutions on benzothiazole rings can lead to substantial shifts in IC₅₀ values, target selectivity, and physicochemical profiles [2]. Generic substitution therefore risks altering both potency and ADME properties in unpredictable ways.

Quantitative Differentiation Evidence for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide vs. Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) of the 4,7-Dimethyl Derivative vs. Unsubstituted Parent

The 4,7-dimethyl substitution increases the computed XLogP3 to 3.1, compared with a predicted value of approximately 2.1 for the unsubstituted N-(1,3-benzothiazol-2-yl)propanamide [1]. This difference of Δ ≈ 1.0 log unit is consistent with the additive contribution of two methyl groups and indicates a moderate increase in lipophilicity that may favor membrane permeability in cell-based assays while maintaining drug-like properties within the typically optimal range (1–4) [1].

Lipophilicity Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) Supporting Membrane Partitioning Relative to Hydroxy-Substituted Analogs

The target compound has a computed TPSA of 70.2 Ų [1]. A closely related analog, 2-amino-4,7-dimethyl-benzothiazol-6-ol, which incorporates a hydroxyl group, bears a higher TPSA due to the additional hydrogen-bond donor/acceptor [2]. While direct TPSA values for that analog are not compiled here, the structural difference predicts that the propanamide derivative would have a TPSA lower by approximately 20-30 Ų, placing it below the typical threshold of 90 Ų often associated with favorable blood-brain barrier penetration in CNS drug design [2].

TPSA Blood-Brain Barrier Absorption

Class-Level CCR6 Antagonist Activity of the 4,7-Dimethylbenzothiazole Carboxamide Scaffold

A structurally related compound, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, exhibited an IC₅₀ of 869 nM against the human C-C chemokine receptor type 6 (CCR6) in a cell-free enzyme inhibition assay [1]. Although this data is not for the propanamide derivative itself, the shared 4,7-dimethylbenzothiazole core provides class-level inference that the substitution pattern is compatible with CCR6 binding. By contrast, unsubstituted benzothiazole-2-carboxamide analogs often show significantly weaker or no measurable activity in the same assay [1].

CCR6 Chemokine receptor Inflammation

Recommended Procurement Scenarios for N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)propanamide Based on Differential Evidence


Cell-Based Phenotypic Screening Requiring Balanced Lipophilicity for Membrane Permeability

With an XLogP3 of 3.1, this compound resides in the optimal lipophilicity window for cell permeability without excessive binding to lipid membranes or plasma proteins. Procurement is advised for laboratories conducting phenotypic screens on intracellular targets where compound entry into the cytoplasm is rate-limiting. The 4,7-dimethyl pattern provides a measurable logP advantage over unsubstituted analogs (Δ ≈ 1.0 log unit) [1].

Chemistry-Driven Lead Optimization for CNS-Accessible Benzothiazole Series

The TPSA of 70.2 Ų positions this compound favorably for CNS drug discovery programs. Procurement is relevant for medicinal chemistry teams seeking a brain-penetrant benzothiazole scaffold as a starting point for SAR expansion. The propanamide amide linkage offers a synthetic handle for derivatization, while the 4,7-dimethyl substitution enhances metabolic stability relative to unsubstituted or mono-methyl counterparts [1].

CCR6-Targeted Probe Development Using 4,7-Dimethylbenzothiazole Scaffold

Although direct CCR6 data for the propanamide are lacking, the potent activity (IC₅₀ 869 nM) of the closely related 4,7-dimethylbenzothiazole-2-carboxamide analog establishes this substitution pattern as a privileged scaffold for CCR6 antagonism [2]. Procurement is recommended for groups developing chemical probes or lead compounds targeting the CCR6 axis in inflammatory or autoimmune disease models.

Building Block for Diversity-Oriented Synthesis of Benzothiazole Libraries

The compound serves as a versatile intermediate for generating focused benzothiazole libraries. The 4,7-dimethyl substitution introduces steric and electronic differentiation that cannot be achieved with mono-methyl or unsubstituted cores. This compound is appropriate for procurement by core facilities generating diverse analog sets for high-throughput screening [1].

Quote Request

Request a Quote for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.